

# Foreword: The Utility of a Versatile Building Block

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## Compound of Interest

Compound Name: 1-(4-Morpholinyl)-1-propanone

CAS No.: 30668-14-5

Cat. No.: B1594440

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In the landscape of modern synthetic chemistry and drug discovery, the efficiency of constructing complex molecular architectures often hinges on the availability of reliable, well-characterized building blocks. **1-(4-Morpholinyl)-1-propanone**, registered under CAS number 30668-14-5, represents such a foundational scaffold. While not an end-product of therapeutic value itself, its true significance lies in its role as a versatile intermediate. The embedded morpholine moiety is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of **1-(4-Morpholinyl)-1-propanone**, from its synthesis and structural characterization to its practical applications and safety considerations, designed to empower researchers in their synthetic endeavors.

## Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. **1-(4-Morpholinyl)-1-propanone** is a colorless liquid at room temperature.<sup>[1]</sup> Its key identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	30668-14-5	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	[1][2][4]
Molecular Weight	143.18 g/mol	[1][2]
IUPAC Name	1-morpholin-4-ylpropan-1-one	[2]
Common Synonyms	N-Propanoylmorpholine, 4-Propionylmorpholine	[1][5][6]
Appearance	Liquid	[1]
Density	1.068 g/mL at 25 °C	[1][3]
Boiling Point	70-75 °C @ 0.5 mmHg	[1]
Flash Point	> 110 °C	[1][3]
InChI Key	DLEWDCPFCNLJEY-UHFFFAOYSA-N	[2][4]

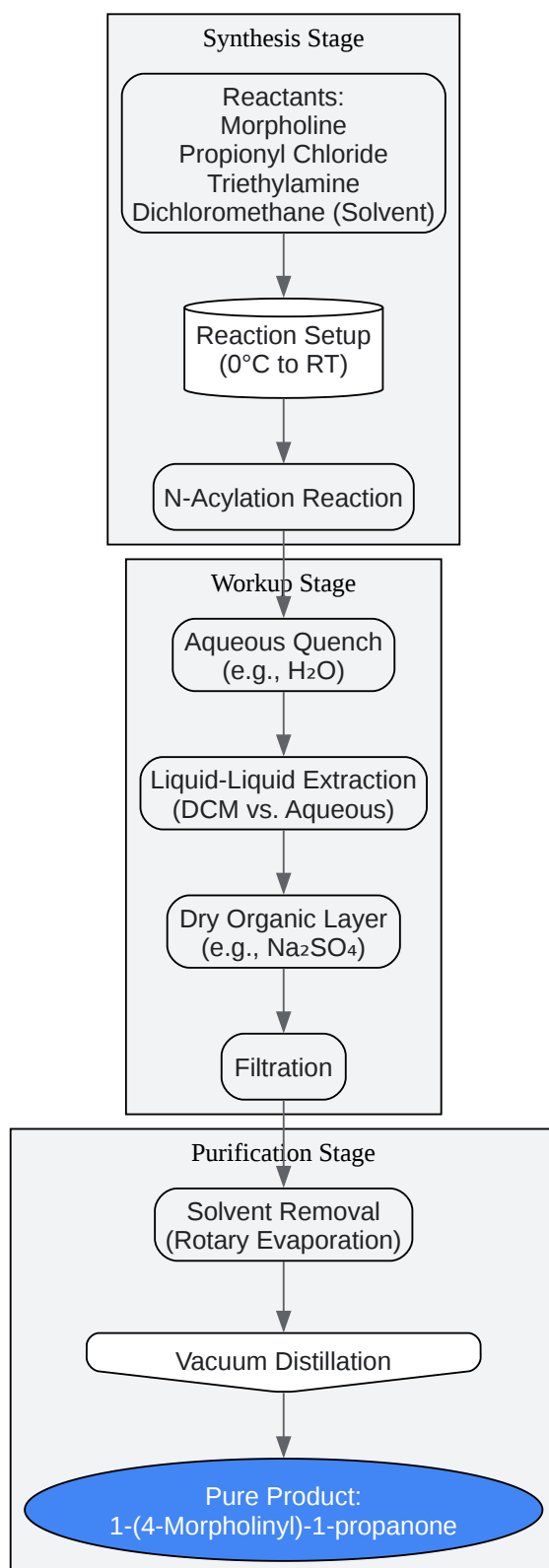
## Section 2: Synthesis and Purification

### Synthetic Rationale and Strategy

The structure of **1-(4-Morpholinyl)-1-propanone** is that of a tertiary amide, logically formed by the coupling of a secondary amine (morpholine) and a carboxylic acid derivative (propanoic acid). The most direct and efficient laboratory-scale synthesis is the N-acylation of morpholine. For this, an activated acylating agent is required to achieve high conversion under mild conditions. Propionyl chloride is an excellent choice due to its high reactivity. The reaction liberates hydrochloric acid (HCl), which would protonate the basic morpholine starting material, rendering it unreactive. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, or using an excess of morpholine itself, is critical to act as an acid scavenger and drive the reaction to completion.

### Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **1-(4-Morpholinyl)-1-propanone**.

## Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of **1-(4-Morpholinyl)-1-propanone**.

Materials:

- Morpholine (1.0 eq)
- Propionyl chloride (1.05 eq)
- Triethylamine (1.1 eq)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

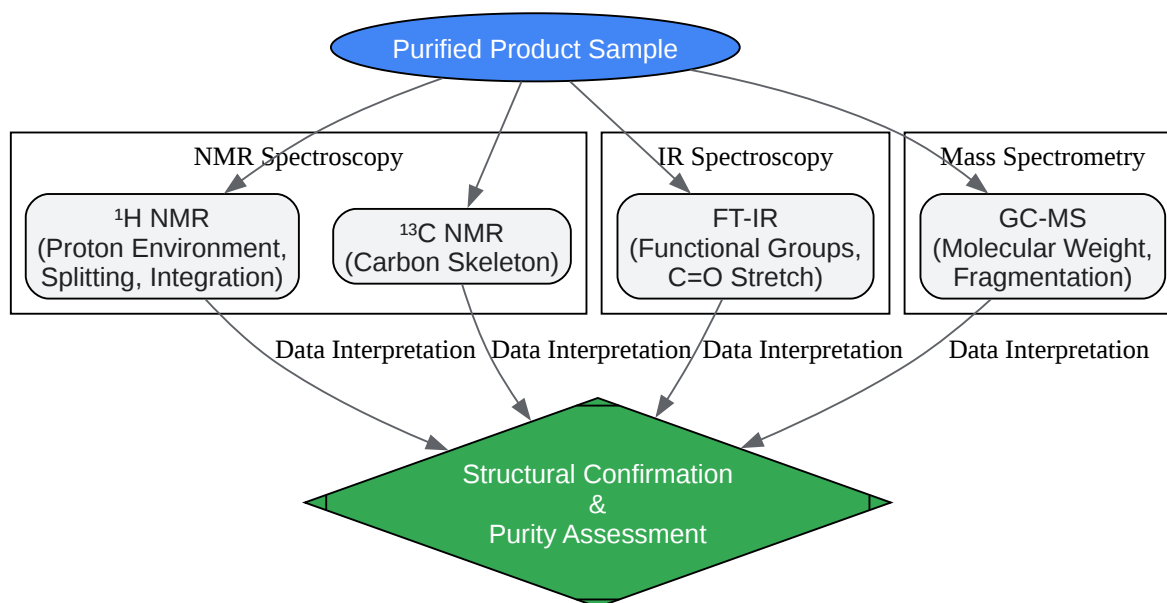
- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.1 eq) to the stirred solution.
- **Acylation:** Add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- **Aqueous Workup:** Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.
- **Drying and Filtration:** Dry the isolated organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and collect the filtrate.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting oil by vacuum distillation, collecting the fraction at 70-75 °C / 0.5 mmHg to yield **1-(4-Morpholinyl)-1-propanone** as a colorless liquid.<sup>[1]</sup>

## Section 3: Structural Elucidation and Analytical Characterization

Confirming the molecular structure and assessing the purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence for the formation of **1-(4-Morpholinyl)-1-propanone**.

### Analytical Workflow Diagram



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Caption: Standard analytical workflow for structural confirmation.

## Spectroscopic Signatures

The following table summarizes the expected spectral data used to confirm the identity of **1-(4-Morpholinyl)-1-propanone**.<sup>[2]</sup>

Technique	Expected Observations
<sup>1</sup> H NMR	~1.1 ppm (t, 3H): Methyl protons (-CH <sub>3</sub> ) of the ethyl group, triplet due to adjacent -CH <sub>2</sub> . ~2.4 ppm (q, 2H): Methylene protons (-CH <sub>2</sub> ) of the ethyl group, quartet due to adjacent -CH <sub>3</sub> . ~3.4-3.6 ppm (m, 4H): Morpholine protons adjacent to Nitrogen (-N-CH <sub>2</sub> -). ~3.6-3.8 ppm (m, 4H): Morpholine protons adjacent to Oxygen (-O-CH <sub>2</sub> -).
<sup>13</sup> C NMR	~9 ppm: Methyl carbon (-CH <sub>3</sub> ). ~28 ppm: Methylene carbon (-CH <sub>2</sub> -CO-). ~42, 46 ppm: Morpholine carbons adjacent to Nitrogen (-N-CH <sub>2</sub> -). ~66 ppm: Morpholine carbons adjacent to Oxygen (-O-CH <sub>2</sub> -). ~172 ppm: Carbonyl carbon (C=O) of the tertiary amide.
FT-IR	~1645 cm <sup>-1</sup> (strong, sharp): C=O stretching vibration, characteristic of a tertiary amide. ~1115 cm <sup>-1</sup> (strong): C-O-C stretching of the morpholine ether linkage. ~2850-2980 cm <sup>-1</sup> : C-H stretching of aliphatic groups.
Mass Spec. (EI)	m/z 143: Molecular ion peak [M] <sup>+</sup> . m/z 114: Fragment corresponding to loss of an ethyl group (-C <sub>2</sub> H <sub>5</sub> ). m/z 86: Fragment corresponding to the morpholinyl cation. m/z 57: Fragment corresponding to the propionyl cation [CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> .

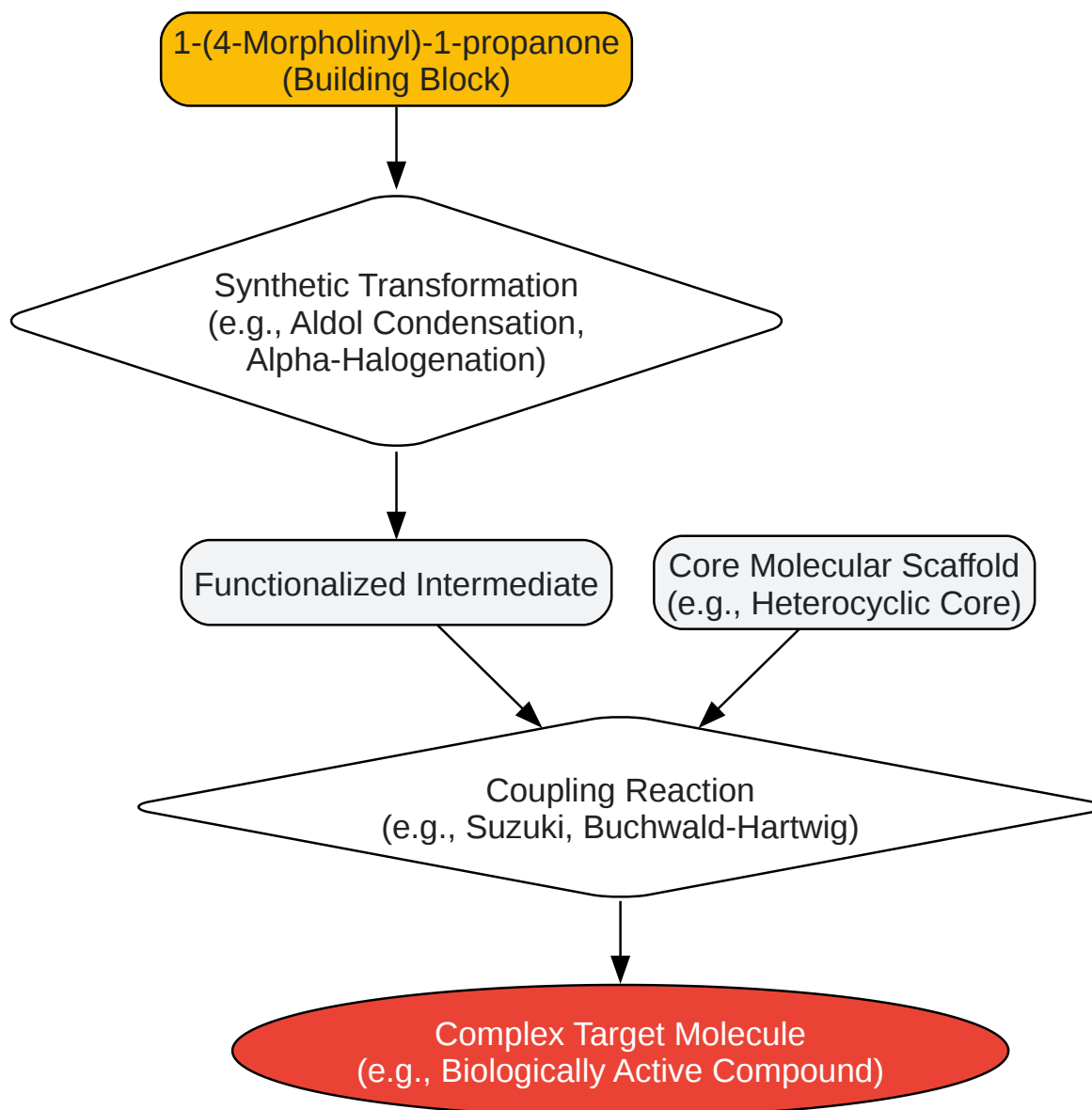
## Section 4: Applications in Research and Drug Development

The primary value of **1-(4-Morpholinyl)-1-propanone** is its function as a synthon for introducing the N-propionylmorpholine motif. The morpholine ring is a highly sought-after heterocycle in medicinal chemistry for several key reasons:

- **Increased Solubility:** The polar ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility of a parent molecule.
- **Metabolic Stability:** The morpholine ring is generally resistant to metabolic degradation compared to more labile structures.
- **Favorable Geometry:** It provides a rigid, chair-like conformation that can be used to orient substituents in a defined three-dimensional space.

This building block is particularly useful in the synthesis of inhibitors for protein kinases, where the morpholine can occupy specific pockets in the enzyme's active site.<sup>[7]</sup> For example, related morpholine-containing compounds have been investigated as PI3K inhibitors, a critical signaling pathway in cancer and inflammation.<sup>[7]</sup>

## Logical Role as a Synthetic Intermediate



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Caption: Role of **1-(4-Morpholinyl)-1-propanone** as a precursor to complex molecules.

## Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. **1-(4-Morpholinyl)-1-propanone** is classified as harmful if swallowed and causes serious eye irritation.[1][2]

## GHS Hazard Information

Hazard	Code	Description	Pictogram
Acute Toxicity, Oral	H302	Harmful if swallowed	GHS07 (Exclamation Mark)
Eye Irritation	H319	Causes serious eye irritation	GHS07 (Exclamation Mark)

Source: Aggregated GHS information from ECHA C&L Inventory.[1][2]

## Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under storage class 10 for combustible liquids.[1] Keep away from strong oxidizing agents.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, **1-(4-Morpholinyl)-1-propanone**. PubChem. Retrieved from [\[Link\]](#)
- Alichem. (n.d.). CAS 30668-14-5 **1-(4-Morpholinyl)-1-propanone**. Product Page. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). **1-(4-morpholinyl)-1-propanone** (C7H13NO2). Database Entry. Retrieved from [\[Link\]](#)

- Amerigo Scientific. (n.d.). **1-(4-Morpholinyl)-1-propanone** (97%). Product Page. Retrieved from [\[Link\]](#)
- Gonzalez-Gaitan, M., & Stenmark, H. (2003). Effects of 2-(4-Morpholinyl)-8-Phenyl-4H-1-Benzopyran-4-One on Synaptic Vesicle Cycling at the Frog Neuromuscular Junction. The Journal of Neuroscience, 23(1), 1-1. Available at: [\[Link\]](#)

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## Sources

- 1. [1-\(4-Morpholinyl\)-1-propanone 97 30668-14-5 \[sigmaaldrich.com\]](#)
- 2. [1-\(4-Morpholinyl\)-1-propanone | C7H13NO2 | CID 225447 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [1-MORPHOLINOPROPAN-1-ONE CAS#: 30668-14-5 \[m.chemicalbook.com\]](#)
- 4. [PubChemLite - 1-\(4-morpholinyl\)-1-propanone \(C7H13NO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- 5. [1-\(morpholin-4-yl\)propan-1-one | 30668-14-5 \[chemnet.com\]](#)
- 6. [1-\(4-Morpholinyl\)-1-propanone \(97%\) - Amerigo Scientific \[amerigoscientific.com\]](#)
- 7. [Effects of 2-\(4-Morpholinyl\)-8-Phenyl-4H-1-Benzopyran-4-One on Synaptic Vesicle Cycling at the Frog Neuromuscular Junction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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